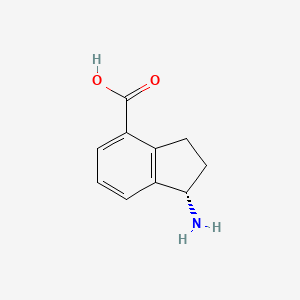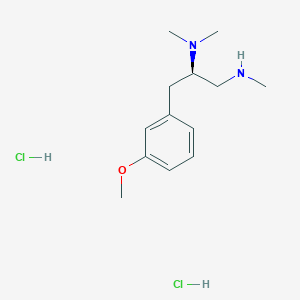
2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and thiazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiazole carboxylic acid intermediates. One common method includes the cyclization of a pyrimidine derivative with a thiazole carboxylic acid under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid include:
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-Aminothiazole derivatives
- Thiazole-based drugs like dabrafenib and dasatinib
Uniqueness
What sets this compound apart is its unique combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6N4O2S |
|---|---|
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-3-15-8(11-5)12-6-1-2-9-4-10-6/h1-4H,(H,13,14)(H,9,10,11,12) |
Clé InChI |
LRWTVGWKGYRZQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1NC2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13049660.png)









![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)

![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)
